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molecular formula C10H17NO4 B1393055 [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid CAS No. 224456-41-1

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid

Cat. No. B1393055
M. Wt: 215.25 g/mol
InChI Key: HRGCBRJWXRHEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585886B2

Procedure details

At room temperature, 3.0 ml of 4 M hydrogen chloride/1,4-dioxane was added to 8 ml of 1,4-dioxane solution containing 543 mg of ethyl 1-(2-tert-butyl-2-oxoethyl)piperidine-4-carboxylate, and stirred at 60° C. for 8Hours. The thus formed solid was collected by filtration to obtain 300 mg of [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid as a white solid. EP: 216.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
ethyl 1-(2-tert-butyl-2-oxoethyl)piperidine-4-carboxylate
Quantity
543 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[O:2]1CCOCC1.C([C:12](=[O:25])[CH2:13][N:14]1[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:16][CH2:15]1)(C)(C)C>O1CCOCC1>[CH2:23]([O:22][C:20]([CH:17]1[CH2:16][CH2:15][N:14]([CH2:13][C:12]([OH:25])=[O:2])[CH2:19][CH2:18]1)=[O:21])[CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ethyl 1-(2-tert-butyl-2-oxoethyl)piperidine-4-carboxylate
Quantity
543 mg
Type
reactant
Smiles
C(C)(C)(C)C(CN1CCC(CC1)C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 8Hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The thus formed solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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